Product packaging for 3-(2,5-Dichlorophenoxy)azetidine(Cat. No.:CAS No. 1236862-29-5)

3-(2,5-Dichlorophenoxy)azetidine

Cat. No.: B595897
CAS No.: 1236862-29-5
M. Wt: 218.077
InChI Key: GZYSYZVWBGMCCF-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenoxy)azetidine is a halogenated azetidine derivative that serves as a valuable synthetic intermediate and pharmacologically active scaffold in medicinal chemistry research. This compound features a four-membered azetidine ring, a strained nitrogen-containing heterocycle known to impart favorable pharmacokinetic properties and target binding in drug discovery efforts . The 2,5-dichlorophenoxy substituent contributes to the molecule's lipophilicity and influences its electronic properties, which can be critical for interactions with biological targets . This chemical scaffold is of significant interest in neuroscience research. Structurally related azetidine derivatives have been investigated as modulators of cortical catecholaminergic neurotransmission, indicating potential research applications for cognitive disorders, schizophrenia, and anxiety . The compound's mechanism of action is hypothesized to involve interactions with specific enzymes and receptors; the dichlorophenoxy group may influence enzyme activity, while the azetidine ring can participate in key binding interactions that modulate cellular pathways . In synthetic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its synthetic utility is enhanced by modern catalytic methods for azetidine ring formation, such as the La(OTf)3-catalyzed intramolecular regioselective aminolysis of epoxy amines . Researchers can further functionalize the azetidine nitrogen atom to explore structure-activity relationships or create diverse chemical libraries for screening . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B595897 3-(2,5-Dichlorophenoxy)azetidine CAS No. 1236862-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYZVWBGMCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Analysis of 3 2,5 Dichlorophenoxy Azetidine and Its Analogs

Spectroscopic Confirmation Techniques for Molecular Identity

The precise molecular structure of 3-(2,5-dichlorophenoxy)azetidine is unequivocally confirmed through a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for this exact compound is not publicly available, expected spectral data can be inferred from closely related analogs and the fundamental principles of spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the proton NMR spectrum is expected to exhibit characteristic signals for the azetidine (B1206935) ring protons and the aromatic protons of the dichlorophenoxy group. The azetidine ring protons typically appear in the range of δ 3.0–4.5 ppm. mdpi.com The methine proton at the 3-position, being attached to the oxygen atom, would likely resonate further downfield. The aromatic protons would present as a complex splitting pattern in the aromatic region (δ 6.8–7.5 ppm) due to the dichloro-substitution pattern.

The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region, typically between δ 30–60 ppm. The C-O carbon at the 3-position would be shifted downfield. The aromatic carbons of the dichlorophenoxy group would appear in the δ 110–160 ppm range, with the carbons bearing the chloro-substituents showing characteristic shifts.

Mass Spectrometry: Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula (C₉H₉Cl₂NO). The isotopic pattern of the molecular ion peak, showing characteristic [M+2] and [M+4] peaks due to the presence of two chlorine atoms, would be a definitive indicator of the compound's elemental composition.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Azetidine CH (C3)~4.5-5.0~65-75
Azetidine CH₂ (C2, C4)~3.5-4.2~45-55
Azetidine NH~2.0-3.0-
Aromatic CH (C3', C4', C6')~6.9-7.4~115-130
Aromatic C-Cl (C2', C5')-~125-135
Aromatic C-O (C1')-~150-160

Chiroptical Studies for Stereochemical Assignment

Since this compound possesses a stereocenter at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are indispensable for the assignment of the absolute configuration of chiral molecules.

The chiroptical properties of azetidine derivatives are influenced by the conformation of the four-membered ring and the nature of the substituent at the stereocenter. acs.org Studies on chiral β-lactams (azetidin-2-ones) have demonstrated that vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can effectively determine the stereochemistry. evitachem.com For instance, the sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration of the molecule. acs.orgrsc.org

In the case of this compound, the electronic transitions of the dichlorophenoxy chromophore, coupled to the chiral azetidine ring, would give rise to a characteristic CD spectrum. Theoretical calculations, often employed in conjunction with experimental CD data, can help in assigning the absolute configuration by comparing the calculated and experimental spectra. acs.org The conformational flexibility of the azetidine ring and the orientation of the phenoxy group would be critical factors in determining the observed chiroptical response. rsc.org

Crystallographic Analysis of this compound and Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, analysis of related structures, such as other 3-aryloxyazetidines and compounds containing the 2,5-dichlorophenoxy moiety, can offer valuable insights. smolecule.com

The crystal packing of such molecules is influenced by a variety of intermolecular forces, including hydrogen bonding (if an N-H group is present), dipole-dipole interactions, and van der Waals forces. In derivatives where the azetidine nitrogen is substituted, hydrogen bonding may be absent, and other interactions will dominate the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Information
Crystal SystemTo be determined by X-ray diffraction
Space GroupTo be determined by X-ray diffraction
Unit Cell DimensionsTo be determined by X-ray diffraction
Key Bond Lengths (Å)C-N, C-C (azetidine); C-O, C-Cl (phenoxy)
Key Bond Angles (°)Angles within the azetidine and phenoxy rings
Torsion Angles (°)Describing the orientation of the phenoxy group relative to the azetidine ring
Intermolecular InteractionsHydrogen bonding (if applicable), halogen bonding, π-π stacking

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2,5 Dichlorophenoxy Azetidine Derivatives

Impact of Substituent Variations on Azetidine (B1206935) Ring System

The four-membered azetidine ring is a key structural feature that offers a rigid scaffold and novel chemical space in drug design. nih.gov Modifications to this ring system, particularly at the N-1 and C-3 positions, have been shown to significantly influence the biological activity and metabolic stability of various compounds. nih.govsifisheriessciences.com

In studies of related azetidine-containing compounds, such as neurokinin-2 (NK2) antagonists, replacing a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine led to excellent functional potency. researchgate.net Further optimization of the N-lactam substituent in these series demonstrated that incorporating a cyclopropylmethyl group could achieve a balance of good potency and high metabolic stability. researchgate.net For instance, an N-cyclopropylmethyl analogue showed both good functional potency and high in vitro metabolic stability (T1/2(HLM) = 120 min). researchgate.net

Similarly, research on tricyclic antidepressant agents incorporating an azetidine ring found that the most active series had the tricyclic system attached to the N-1 position and a basic group at the C-3 position. nih.gov This highlights the importance of the substitution pattern around the azetidine core for achieving desired pharmacological profiles. It is well-established that modifications at various positions on the azetidinone ring can impact antibacterial efficacy, spectrum of action, and pharmacokinetic properties. sifisheriessciences.com The strategic introduction of substituents on the azetidine ring can therefore be a powerful tool to fine-tune the properties of 3-(2,5-dichlorophenoxy)azetidine derivatives.

Influence of Phenoxy Moiety Substitution Patterns on Activity

The substitution pattern on the phenoxy ring is a critical determinant of biological activity for this class of compounds. The 2,5-dichloro substitution of the parent compound is particularly significant, as the presence and position of halogen atoms on an aromatic ring can profoundly affect a molecule's interactions with biological targets and its metabolic fate.

Studies on phenoxyacetic acids have shown that cytotoxicity and mutagenicity are induced by chlorine atoms at the 2 and/or 4 positions of the benzene (B151609) ring. nih.gov Specifically, 2,4-dichlorophenoxyacetic acid was found to have cytotoxic and mutagenic effects. nih.gov Interestingly, the introduction of a third chlorine atom at the 5-position, creating 2,4,5-trichlorophenoxyacetic acid, was found to abolish the mutagenic effect while preserving toxicity. nih.gov

In the context of antimalarial drug discovery, the influence of the dichlorophenoxy moiety has been directly evaluated. In a series of spiro-β-lactam-isatin hybrids, the presence of a chlorine atom on the phenoxy ring at the C-3 position of the β-lactam had a positive effect on antimalarial activity. scispace.com A compound featuring a 2,4-dichlorophenoxy group at C-3 demonstrated superior efficacy compared to several analogues. thieme-connect.de The comparison between compounds with a 2,4-dichlorophenoxy group and a 4-chlorophenoxy group revealed variations in potency, underscoring the importance of the specific chlorination pattern. scispace.com For example, a compound with a 4-chlorophenoxy group (IC50 = 7.18 μM) showed superior potency over a derivative with a 2,4-dichlorophenoxy group (IC50 = 16.48 μM) in one particular series. scispace.com

The following table summarizes the structure-activity relationship data for selected spiro-β-lactam derivatives, highlighting the impact of substitutions on the phenoxy moiety on antimalarial activity against P. falciparum.

CompoundPhenoxy Substitution at C-3N-1 Phenyl SubstitutionIC50 (μM)
4b 2,4-Dichlorophenoxyp-tolyl5.04 scispace.com
4e 4-Chlorophenoxyp-dimethylaminophenyl7.18 scispace.com
4g 2,4-Dichlorophenoxyp-dimethylaminophenyl16.48 scispace.com
4c Phenoxyp-iodophenyl12.92 scispace.com
4f Phenoxyp-dimethylaminophenyl22.27 scispace.com
4d Naphthalenyloxyp-dimethylaminophenyl>40 scispace.com

This table is interactive. Click on the headers to sort the data.

These findings collectively suggest that the 2,5-dichloro substitution pattern on the phenoxy ring of this compound is likely a key contributor to its biological profile, and slight modifications to this pattern can lead to significant changes in activity. nih.govscispace.com

Role of Linker Chemistry in Modulating Biological Response

In many drug discovery programs, a linker or spacer is used to connect a pharmacophore, such as the this compound scaffold, to another molecular entity to modulate its properties. The chemical nature of the linker is critical as it can influence solubility, cell permeability, metabolic stability, and the mechanism of action, for instance, by enabling targeted drug release. nih.gov

One important strategy involves the use of pH-sensitive linkers, which are designed to be stable at physiological pH (around 7.4) but cleave in the more acidic microenvironment of tumors or specific cellular compartments. nih.gov This allows for the targeted release of the active compound. Examples of such linkers include imines, hydrazones, and oximes, which undergo acid-catalyzed hydrolysis. nih.gov Acyl hydrazone linkers are particularly noteworthy as they can be more resistant to hydrolysis at neutral pH but more labile at lower pH. nih.gov

Maleic acid derivatives represent another class of pH-sensitive linkers. They can undergo intramolecular cyclization at a pH below the pKa of their free carboxylic acid group, leading to the release of the conjugated drug. nih.gov This chemistry allows for highly sensitive release profiles, with some linkers remaining stable at pH 7.0 while enabling complete drug release within hours at pH 4.0. nih.gov By incorporating such linkers into derivatives of this compound, it would be possible to develop prodrugs or targeted delivery systems where the release of the active azetidine derivative is spatially and temporally controlled, potentially enhancing therapeutic efficacy while minimizing systemic exposure.

Exploration of Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a specific group with another that has similar physical or chemical properties. nih.gov This approach can lead to significant improvements in a drug candidate's profile. For the this compound scaffold, several bioisosteric replacements can be envisioned for its key components.

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere of larger nitrogen heterocycles like piperidine. researchgate.net In some cases, this replacement has been shown to improve potency and stability. researchgate.net Conversely, spiro-azetidines are considered bioisosteres of piperazine. tcichemicals.com Exploring other four-membered rings, such as oxetane, or slightly larger rings like pyrrolidine (B122466) or piperidine, could modulate the compound's three-dimensional shape, polarity, and receptor interactions.

Dichlorophenyl Ring Bioisosteres: The dichlorophenyl group is a common feature in many biologically active compounds. However, high planarity in drug candidates has sometimes been associated with undesirable bioavailability and toxicity. tcichemicals.com To address this, non-classical bioisosteres that increase the three-dimensional character of the molecule can be introduced. For example, the benzene ring can be replaced by scaffolds such as bicyclo[1.1.1]pentane or cubane. tcichemicals.com These replacements can lead to improved solubility and other physicochemical properties. Other bioisosteric replacements for the phenyl ring include heterocyclic rings like thiophene (B33073) or pyridine, which can alter the electronic distribution and hydrogen bonding capacity of the molecule. nih.gov

By systematically applying bioisosteric replacement strategies to both the azetidine and the dichlorophenoxy moieties, novel analogues of this compound can be designed with potentially superior pharmacological and drug-like properties. nih.gov

Q & A

Q. What are the environmental persistence and ecotoxicological risks of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests (28-day aerobic conditions). Use Daphnia magna (EC50_{50}) and algal growth inhibition assays for ecotoxicity. GC-MS or HPLC-UV quantify residual concentrations in soil/water matrices .

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